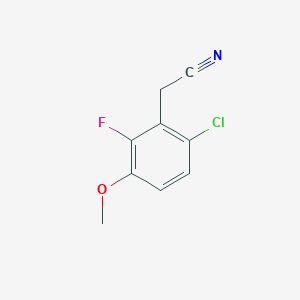

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is an organic compound with the molecular formula C9H7ClFNO and a molecular weight of 199.61 g/mol . It is a solid at ambient temperature and has a boiling point of 85-87°C . This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile typically involves the reaction of 6-chloro-2-fluoro-3-methoxybenzaldehyde with a suitable nitrile source under specific reaction conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as DMF or DMSO.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: Formation of substituted derivatives such as 6-amino-2-fluoro-3-methoxyphenylacetonitrile.

Oxidation: Formation of 6-chloro-2-fluoro-3-methoxybenzoic acid.

Reduction: Formation of 6-chloro-2-fluoro-3-methoxyphenylacetamide.

Aplicaciones Científicas De Investigación

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 6-Chloro-2-fluoro-3-methoxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The exact molecular targets and pathways involved are subject to ongoing research .

Comparación Con Compuestos Similares

Similar Compounds

Uniqueness

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chloro and fluoro groups, along with a methoxy group, makes it a versatile intermediate for various synthetic applications .

Actividad Biológica

6-Chloro-2-fluoro-3-methoxyphenylacetonitrile is a synthetic organic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClFNO, with a molecular weight of approximately 201.62 g/mol. The compound features a chloro group, a fluoro group, and a methoxy group attached to a phenyl ring, which contributes to its unique chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. This interaction may modulate various biochemical pathways, influencing cellular responses. For example, the presence of halogenated substituents can enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.

Anticancer Potential

In addition to antimicrobial activity, this compound has shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, research demonstrated that treatment with this compound resulted in significant cell death in human breast cancer cells (MCF-7) at micromolar concentrations .

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating potent activity compared to standard antibiotics.

Study 2: Anticancer Activity

In a separate investigation published in Cancer Letters, the compound was tested against several cancer cell lines. The results showed that it inhibited cell proliferation with an IC50 value of 15 µM for MCF-7 cells. Flow cytometry analysis revealed an increase in the percentage of cells in the sub-G1 phase, suggesting an induction of apoptosis .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|

| This compound | 32 | 15 |

| 4-Fluorophenylacetonitrile | 64 | 25 |

| 2-Chloro-3-methoxyphenylacetonitrile | 48 | 20 |

This table illustrates that while all compounds exhibit biological activity, this compound demonstrates superior potency in both antimicrobial and anticancer assays.

Propiedades

IUPAC Name |

2-(6-chloro-2-fluoro-3-methoxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClFNO/c1-13-8-3-2-7(10)6(4-5-12)9(8)11/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDGWFRPTDBAAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)CC#N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.